2-[(2-Nitrophenanthridin-6-yl)amino]ethanol
Description
2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is an amino alcohol derivative featuring a phenanthridine core substituted with a nitro group at position 2 and an ethanolamine moiety at position 5.
Properties
CAS No. |
38147-48-7 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[(2-nitrophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H13N3O3/c19-8-7-16-15-12-4-2-1-3-11(12)13-9-10(18(20)21)5-6-14(13)17-15/h1-6,9,19H,7-8H2,(H,16,17) |
InChI Key |
PQBZYMLXAHXDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])N=C2NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol typically involves the nitration of phenanthridine followed by amination and subsequent reaction with ethanolamine. The general synthetic route can be summarized as follows:
Nitration: Phenanthridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Amination: The nitrophenanthridine is then subjected to reduction conditions, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amino group.
Reaction with Ethanolamine: The resulting aminophenanthridine is reacted with ethanolamine under reflux conditions to yield this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-[(2-Nitrophenanthridin-6-yl)amino]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is not fully understood, but it is believed to interact with biological macromolecules through its aromatic and amino groups. These interactions may involve binding to DNA or proteins, leading to potential therapeutic effects. The nitro group may also play a role in redox reactions within biological systems .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol and related compounds:
Key Observations :
- Phenanthridine vs.
- Nitro Group Position : The 2-nitro substitution on phenanthridine may confer distinct electronic effects compared to nitro groups on pyridine (e.g., 5-nitro in ) or chloronitrophenyl systems ().
- Chloro vs. Nitro Substituents : Chloro groups (e.g., in ) increase hydrophobicity, while nitro groups enhance electrophilicity and redox activity, influencing biological interactions .
Physicochemical Properties
Biological Activity
2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is a nitro-substituted phenanthridine derivative that has garnered attention for its diverse biological activities. Nitro compounds, including this particular compound, have been studied for their potential therapeutic applications due to their ability to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, effects on different cell lines, and potential therapeutic uses.
- Molecular Formula: C15H14N2O3
- Molar Mass: 270.29 g/mol
- Structural Features: The compound features a nitrophenanthridine moiety, which is significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of nitro compounds, including derivatives like this compound. Research indicates that such compounds can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that nitro compounds significantly suppressed the growth of tumor cells by inducing apoptosis through the activation of specific signaling pathways such as MAP kinases and caspases .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A-549 | 62.5 | Apoptosis induction via caspase activation |
| Jurkat | Varies | Modulation of MAP kinase signaling |
Antimicrobial Activity
The nitro group in the structure of this compound is known to impart antimicrobial properties. Nitro compounds typically exhibit broad-spectrum activity against bacteria and fungi by generating reactive nitrogen species that disrupt cellular functions. This compound has shown effectiveness against pathogens such as H. pylori and M. tuberculosis, making it a candidate for further pharmacological development .
Immunomodulatory Effects
Research has also indicated that this compound may possess immunomodulatory properties. It has been observed to influence cytokine production and immune cell proliferation, potentially offering therapeutic benefits in autoimmune disorders or inflammatory diseases .
Case Studies
-
Antitumor Efficacy in Preclinical Models
- A study involving various tumor cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis, characterized by increased levels of pro-apoptotic markers such as caspases and decreased expression of anti-apoptotic proteins like Bcl-2 .
-
Antimicrobial Activity Assessment
- In vitro tests revealed that this compound exhibited potent activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study concluded that the nitro group plays a crucial role in mediating these effects through redox reactions leading to microbial cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
